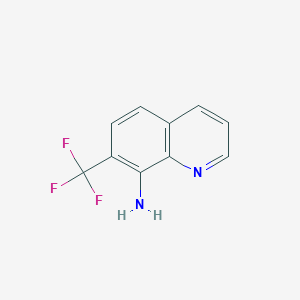

7-(Trifluoromethyl)quinolin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(Trifluoromethyl)quinolin-8-amine is a fluorinated derivative of quinoline, characterized by the presence of a trifluoromethyl group at the 7th position and an amine group at the 8th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinolin-8-amine typically involves the introduction of the trifluoromethyl group and the amine group onto the quinoline ring. One common method is the nucleophilic substitution of a halogenated quinoline derivative with a trifluoromethylating agent, followed by amination. For example, starting from 7-chloroquinoline, the trifluoromethyl group can be introduced using a reagent like trifluoromethyl iodide in the presence of a base. The resulting intermediate can then be aminated using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce waste. The choice of reagents and conditions is tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Acylation Reactions

Reagents/Conditions :

Mechanism : The amine undergoes nucleophilic attack on activated acyl chlorides, forming N-(quinolin-8-yl)amides. POCl₃ acts as a Lewis acid to enhance electrophilicity of the acylating agent.

Key Products :

Applications : These amides are precursors for trifluoromethylated quinoline derivatives with potential biological activity .

Trifluoromethylation and Functionalization

Reagents/Conditions :

Mechanism : Radical trifluoromethylation mediated by nickel catalysis, enabling C–CF₃ bond formation at the quinoline C7 position.

Key Product :

| Compound | Yield (%) | ¹³C NMR (δ ppm) | HRMS (m/z) |

|---|---|---|---|

| N-(7-(trifluoromethyl)quinolin-8-yl)benzamide | 85 | 165.4 (C=O), 127.3 (CF₃) | 367.1068 [M+H]⁺ |

Applications : Trifluoromethylation enhances metabolic stability and lipophilicity, critical for pharmaceutical agents .

Nucleophilic Substitution Reactions

Reagents/Conditions :

Mechanism : The amine displaces chloride or other leaving groups via SNAr (nucleophilic aromatic substitution), forming C–N bonds.

Example :

Reaction with 4-chloro-7-trifluoromethylquinoline yields 4-amino-substituted quinolines, which are intermediates for antitubercular agents .

Formation of Heterocyclic Derivatives

Reagents/Conditions :

Mechanism : Condensation followed by cyclization forms pyrazolo[3,4-d]pyrimidine cores.

Key Product :

| Compound | Biological Activity (MIC, µg/mL) |

|---|---|

| 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Antibacterial: 6.25 |

Biological Relevance

Derivatives of 7-(trifluoromethyl)quinolin-8-amine exhibit:

-

Antimycobacterial activity : MIC values as low as 3.13 µg/mL against M. tuberculosis H37Rv .

-

Antifungal properties : Moderate inhibition against Candida albicans .

Analytical Characterization

Spectroscopic Data :

-

¹H NMR : Distinct NH singlets (δ 10.33–10.88 ppm) and quinoline proton splitting patterns .

-

IR : Stretching vibrations at 1644 cm⁻¹ (C=O) and 1315 cm⁻¹ (C–F) .

-

Mp. Correlation : Melting points correlate with substituent bulk (e.g., benzamide derivatives >130°C) .

Synthetic Challenges and Optimizations

Scientific Research Applications

Medicinal Chemistry Applications

7-(Trifluoromethyl)quinolin-8-amine derivatives have been extensively studied for their pharmacological properties. The introduction of the trifluoromethyl group enhances the compound's biological activity and stability.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a series of derivatives were designed and synthesized, demonstrating significant cytotoxicity against various cancer cell lines, including HeLa and K562. The half-maximal inhibitory concentration (IC50) values indicated that some derivatives exhibited superior anti-proliferative activities compared to standard chemotherapeutic agents like combretastatin A-4 .

2. Neuroprotective Properties

Research has also focused on the neuroprotective effects of quinoline derivatives in the context of neurodegenerative diseases such as Alzheimer's disease. 8-aminoquinoline-melatonin hybrids have shown promise as multifunctional agents that inhibit acetylcholinesterase and butyrylcholinesterase, thus potentially providing therapeutic benefits in Alzheimer's disease management .

Bioimaging Applications

The unique fluorescence properties of this compound make it suitable for bioimaging applications. Studies have demonstrated that quinoline derivatives exhibit strong intramolecular charge transfer (ICT) fluorescence, which is beneficial for live-cell imaging.

1. Live-cell Imaging

Fluorescent probes based on this compound have been developed for specific targeting of cellular organelles, such as the Golgi apparatus. These probes allow for real-time visualization of cellular processes and can be used in various cell lines, including HeLa and U2OS cells. The ability to colocalize with commercial Golgi markers during mitosis further emphasizes their utility in cellular imaging studies .

Structural Insights and Synthesis

The synthesis of this compound typically involves methods that enhance yield and selectivity. Recent advancements have introduced catalyst-free synthesis techniques that avoid harsh reaction conditions, making the process more efficient and environmentally friendly .

Summary of Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| Catalyst-free synthesis | Utilizes mild conditions without strong acids or bases | High selectivity |

| Trifluoromethylation | Incorporation of trifluoromethyl groups enhances biological activity | Good yields |

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Anticancer Agents : A study on microtubule-targeted agents revealed that certain derivatives effectively inhibit microtubule polymerization, showcasing their potential as anticancer therapeutics .

- Fluorescent Probes : Research demonstrated the effectiveness of these compounds as fluorescent probes for live-cell imaging, particularly in targeting specific organelles like the Golgi apparatus .

- Neuroprotective Agents : The development of 8-aminoquinoline-melatonin hybrids indicates a promising direction for treating neurodegenerative diseases through multi-target approaches .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinolin-8-amine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the amine group can form hydrogen bonds with biological targets .

Comparison with Similar Compounds

8-Aminoquinoline: Similar structure but lacks the trifluoromethyl group.

7-Fluoroquinoline: Contains a fluorine atom instead of a trifluoromethyl group.

Quinolin-8-amine: Lacks the trifluoromethyl group but has similar amine functionality.

Uniqueness: 7-(Trifluoromethyl)quinolin-8-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical properties, such as increased lipophilicity and enhanced reactivity. These features make it a valuable compound for various applications in research and industry .

Biological Activity

7-(Trifluoromethyl)quinolin-8-amine is a quinoline derivative characterized by a trifluoromethyl group at the seventh position and an amino group at the eighth position of the quinoline ring. Its molecular formula is C₉H₆F₃N, with a molecular weight of approximately 212.17 g/mol. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Structural Features and Reactivity

The trifluoromethyl group is known for its strong electron-withdrawing properties, which significantly influence the compound's reactivity and biological activity. This modification enhances the electrophilicity of the aromatic system, allowing it to participate in nucleophilic substitution reactions and condensation reactions. The structural features of this compound contribute to its favorable interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research has shown that quinoline derivatives can inhibit tumor cell proliferation through various mechanisms, including microtubule disruption. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against different cancer cell lines such as HeLa, K562, and PC3, with some derivatives exhibiting half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range .

Table 1: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | HeLa | 0.01 |

| 5e (similar derivative) | PC3 | 0.49 |

| 5f (similar derivative) | K562 | 0.08 |

The mechanism of action often involves the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have indicated that quinoline derivatives can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics. The presence of both amino and trifluoromethyl groups enhances their interaction with bacterial targets .

Case Studies

- Antimalarial Activity : A study involving structural analogs of quinoline derivatives demonstrated that modifications at specific positions significantly affect antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. The introduction of a trifluoromethyl group was shown to enhance the efficacy of these compounds in vitro and in vivo .

- Fluorescent Probes : The unique structural features of this compound allow it to function as a fluorescent probe for bioimaging applications. Its ability to localize within cellular compartments like the Golgi apparatus provides valuable insights into cellular dynamics during processes such as mitosis.

Properties

Molecular Formula |

C10H7F3N2 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

7-(trifluoromethyl)quinolin-8-amine |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-4-3-6-2-1-5-15-9(6)8(7)14/h1-5H,14H2 |

InChI Key |

LMGKSWURSWICTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(F)(F)F)N)N=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.